molecular formula C17H18Cl3N B563603 (1S,4R) Sertraline Hydrochloride CAS No. 79896-31-4

(1S,4R) Sertraline Hydrochloride

Cat. No.: B563603
CAS No.: 79896-31-4
M. Wt: 342.688
InChI Key: BLFQGGGGFNSJKA-KELGLJHESA-N
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Description

(1S,4R) Sertraline Hydrochloride is a stereoisomer of Sertraline, a well-known selective serotonin reuptake inhibitor (SSRI) used primarily as an antidepressant. Sertraline is marketed under various brand names, including Zoloft. The compound has four stereoisomers: (1R,4R), (1S,4S), (1R,4S), and (1S,4R), with the (1S,4S) isomer being the most therapeutically active .

Preparation Methods

Chemical Reactions Analysis

(1S,4R) Sertraline Hydrochloride undergoes various chemical reactions, including:

The major products formed depend on the reaction conditions and reagents used. For example, reduction reactions often yield the corresponding amine derivatives .

Mechanism of Action

(1S,4R) Sertraline Hydrochloride exerts its effects by inhibiting the serotonin transporter (SERT), thereby blocking the reuptake of serotonin from the synaptic cleft. This leads to increased serotonin levels in the brain, which helps alleviate symptoms of depression and anxiety . The compound interacts with various molecular targets, including 5-HT receptors and other neurotransmitter systems .

Comparison with Similar Compounds

(1S,4R) Sertraline Hydrochloride is unique among its stereoisomers due to its specific spatial configuration. Similar compounds include:

Properties

IUPAC Name

(1S,4R)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2N.ClH/c1-20-17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(18)16(19)10-11;/h2-6,8,10,12,17,20H,7,9H2,1H3;1H/t12-,17+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLFQGGGGFNSJKA-KELGLJHESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@H]1CC[C@@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80676141
Record name (1S,4R)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79896-31-4
Record name (1S,4R)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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